molecular formula C13H18N4O3S B2683972 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide CAS No. 2034354-41-9

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide

Cat. No.: B2683972
CAS No.: 2034354-41-9
M. Wt: 310.37
InChI Key: IYMXWGMWCWSOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a furan-3-yl group and a pyrrolidine-sulfonamide side chain. The furan substituent introduces electron-rich aromaticity, while the pyrrolidine-sulfonamide moiety contributes to hydrogen-bonding and solubility properties. Structural analogs often vary in substituents on the pyrazole ring, sulfonamide linkages, and aromatic systems, leading to distinct physicochemical and pharmacological profiles.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]pyrrolidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c18-21(19,17-5-1-2-6-17)15-4-7-16-10-13(9-14-16)12-3-8-20-11-12/h3,8-11,15H,1-2,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMXWGMWCWSOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate furan derivatives.

    Formation of the Sulfonamide Group: This step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base like triethylamine.

    Final Assembly: The final step involves the coupling of the pyrazole-furan intermediate with pyrrolidine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The pyrazole ring can be reduced to form pyrazolines using hydrogenation techniques.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Pyrazolines and other reduced derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Research indicates that compounds containing pyrazole and furan moieties exhibit significant anticancer activity. For instance, derivatives of pyrazole have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth. A study reported that certain pyrazole derivatives showed IC50 values as low as 1.962μM1.962\,\mu M against A549 lung cancer cells, indicating potent activity against this type of cancer .

Anti-inflammatory Activity:
The compound has also been investigated for its anti-inflammatory properties. A review highlighted that several pyrazole derivatives exhibited COX-1 and COX-2 inhibitory activities, with some compounds showing superior efficacy compared to established anti-inflammatory drugs like celecoxib . The mechanism often involves the inhibition of inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases.

Mechanism of Action:
The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide exerts its effects typically involves binding to specific enzymes or receptors, thereby modulating biological pathways. The furan and pyrazole rings play crucial roles in interacting with target sites, while the sulfonamide group enhances binding affinity through hydrogen bonding .

Organic Synthesis

Synthetic Intermediates:
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties . The synthetic routes often involve multi-step processes that can be optimized for higher yields and purity.

Applications in Material Science:
In material science, this compound can be utilized in developing new materials with specific electronic or optical properties. The incorporation of heterocyclic structures like furan and pyrazole can impart unique characteristics to the materials, making them suitable for applications in electronics and photonics .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (μM)Reference
Anticancer (A549)Pyrazole derivative1.962
COX-2 InhibitionPyrazole derivative65.38% inhibition
Anti-inflammatoryCelecoxib78.8

Table 2: Synthetic Methods Overview

StepDescription
Formation of PyrazoleReaction of hydrazine with a 1,3-diketone
Furan Ring AttachmentCoupling reaction (e.g., Suzuki coupling)
Sulfonamide Group IntroReaction with sulfonyl chloride

Case Studies

Case Study 1: Anticancer Evaluation
A series of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine derivatives were synthesized and evaluated for anticancer activity against multiple cell lines. The results showed significant inhibition rates, particularly against lung and breast cancer cells, suggesting that modifications to the structure could enhance potency.

Case Study 2: Anti-inflammatory Research
In vivo studies were conducted using carrageenan-induced edema models to assess the anti-inflammatory effects of synthesized pyrazole derivatives. Results indicated that certain compounds exhibited a marked reduction in paw edema compared to controls, highlighting their potential as therapeutic agents for inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.

    Organic Synthesis: It can act as a building block, participating in various chemical reactions to form more complex structures.

Comparison with Similar Compounds

Compound 1 : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide

  • Core structure : Pyrazole substituted with butyl and methyl groups; pyridine-sulfonamide linked to a 4-chlorophenyl carbamoyl group.
  • Key differences: The target compound replaces the pyridine-sulfonamide with a pyrrolidine-sulfonamide, eliminating the aromatic pyridine ring. This likely enhances solubility due to pyrrolidine’s aliphatic nature.
  • Physicochemical data: Melting point: 138–142°C (vs. IR: Strong SO₂ stretches at 1385 and 1164 cm⁻¹, consistent with sulfonamide functionality .

Compound 2 : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Core structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone system; benzenesulfonamide linked to a methyl group.
  • Key differences: The target compound lacks the fused pyrimidine-chromenone system, simplifying the scaffold. This may reduce metabolic stability compared to Compound 2’s fluorinated aromatic systems. The furan group in the target compound introduces an oxygen heteroatom, which could improve polarity but may increase susceptibility to oxidative degradation.

Compound 3 : N-(2-(4-(1H-Pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide

  • Core structure : Pyrazole linked to a phenyl-ethyl chain; sulfamide (N–SO₂–N) instead of sulfonamide (SO₂–N).
  • Key differences: Sulfamide vs. The pyrrolidine ring in the target compound replaces Compound 3’s pyridine, likely reducing aromatic π-stacking interactions.

Physicochemical and Spectral Comparisons

Property Target Compound Compound 1 Compound 2
Core heterocycle Pyrazole + furan Pyrazole + pyridine Pyrazolo-pyrimidine + chromenone
Sulfonamide type Pyrrolidine-1-sulfonamide Pyridine-3-sulfonamide Benzene-sulfonamide
Substituents Furan-3-yl, ethyl-pyrrolidine 4-Chlorophenyl carbamoyl Fluorophenyl, chromenone
Melting point Not reported 138–142°C 175–178°C
IR (SO₂) Expected ~1150–1380 cm⁻¹ 1385, 1164 cm⁻¹ Not reported

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound is characterized by the presence of a furan ring, a pyrazole moiety, and a pyrrolidine sulfonamide group. These structural attributes suggest a rich pharmacological profile due to the potential for diverse interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, which can lead to therapeutic effects against microbial infections and possibly cancer.
  • Antiparasitic Activity : Similar compounds have shown efficacy against parasites such as Leishmania, suggesting that this compound may exhibit similar properties.
  • Antimicrobial Properties : The furan and pyrazole rings enhance the compound's potential as an antimicrobial agent.

Antileishmanial Activity

Research has indicated that derivatives of pyrazole, particularly those with sulfonamide groups, exhibit significant activity against Leishmania species. For instance, studies on related compounds showed IC50 values in the micromolar range against L. infantum and L. amazonensis:

CompoundIC50 (µM) against L. infantumIC50 (µM) against L. amazonensis
3b5970
3e6572

These results suggest that this compound may have similar or improved efficacy compared to existing treatments like pentamidine .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Preliminary data indicate that while it exhibits antiparasitic activity, it maintains a lower cytotoxicity profile compared to traditional antileishmanial drugs, making it a promising candidate for further development.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole derivatives, providing insights into structure-activity relationships (SAR):

  • Molecular Modeling : Computational studies have indicated that modifications in electronic properties and lipophilicity significantly affect the interaction with parasitic targets .
  • Synthesis and Evaluation : The synthesis of related compounds has demonstrated that incorporating different substituents on the pyrazole ring can enhance biological activity while reducing toxicity .

Future Directions

The ongoing research into this compound is promising. Future studies should focus on:

  • Optimizing Synthesis : Developing more efficient synthetic routes to improve yield and purity.
  • Exploring Additional Biological Activities : Investigating its potential as an anticancer agent or in other therapeutic areas.
  • Clinical Trials : Progressing towards preclinical and clinical evaluations to assess safety and efficacy in humans.

Q & A

Basic Question

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding poses. The sulfonamide group often interacts with catalytic residues (e.g., kinases) via hydrogen bonding .
  • Molecular Dynamics (MD) : GROMACS or AMBER simulate protein-ligand stability over time. Focus on the pyrrolidine ring’s conformational flexibility and furan’s π-π stacking .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics models assess electronic effects, such as sulfonamide’s electron-withdrawing impact on pyrazole reactivity .

What strategies are employed to resolve contradictions in biological activity data across different assay conditions for this compound?

Advanced Question
Discrepancies in activity data often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use uniform cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC50 normalization) .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cellular assays (e.g., Western blot for target phosphorylation) .
  • Buffer optimization : Adjust pH and ionic strength to match physiological conditions. For example, sulfonamides may exhibit pH-dependent solubility .
  • Data normalization : Report activity as fold-change relative to a positive control to account for inter-experimental variability .

How does the electronic environment of the pyrazole ring influence the compound's reactivity and interaction with enzymes?

Advanced Question
The pyrazole ring’s electronics are critical for binding and stability:

  • Substituent effects : The furan-3-yl group donates electron density via resonance, enhancing pyrazole’s aromaticity and stabilizing interactions with hydrophobic enzyme pockets .
  • Tautomerism : Pyrazole exists as 1H- and 2H-tautomers. X-ray data (e.g., C–N bond lengths) can identify the dominant form, which affects hydrogen-bonding capacity .
  • Steric effects : The ethyl-pyrrolidine linker’s conformation influences accessibility to active sites. MD simulations can map steric clashes in bulkier enzymes .

What are the challenges in achieving high selectivity for target proteins when modifying the pyrrolidine-sulfonamide moiety?

Advanced Question
The pyrrolidine-sulfonamide group’s flexibility and polarity complicate selectivity:

  • Off-target binding : Sulfonamides often bind conserved ATP pockets in kinases. Introduce steric hindrance (e.g., methyl groups on pyrrolidine) to block non-target interactions .
  • Selectivity screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target hits. For example, PF-06747775 achieved EGFR mutant selectivity by optimizing pyrrolidine substituents .
  • Crystallographic guidance : Co-crystal structures with target vs. non-target proteins reveal key differences in binding-site topology. SHELX-refined structures can guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.